Technical Monograph: (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
Technical Monograph: (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
The following technical monograph provides a comprehensive analysis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol , a specialized heterocyclic building block used in the design of advanced pharmaceutical agents.
[1]
Executive Summary & Compound Profile
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol is a high-value medicinal chemistry intermediate characterized by a trisubstituted pyrazole core. It combines three distinct pharmacophoric elements: a cyclopropyl group (for steric bulk and lipophilicity modulation), a fluorine atom at the 4-position (for metabolic blocking and electronic tuning), and a hydroxymethyl handle (for further functionalization).
This scaffold is increasingly prevalent in the development of kinase inhibitors (e.g., JAK, VEGFR) and GPCR modulators (e.g., 5-HT2A antagonists), where the 4-fluoro substitution prevents oxidative metabolism at the otherwise reactive pyrazole C4 position.
Chemical Identity
| Property | Detail |
| CAS Number | 2177257-47-3 |
| IUPAC Name | (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol |
| Molecular Formula | C₇H₉FN₂O |
| Molecular Weight | 156.16 g/mol |
| SMILES | OCC1=NNC(C2CC2)=C1F |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water. |
Structural Analysis & Physicochemical Properties[2][3][4]
The "Fluorine Effect" on the Pyrazole Core
The introduction of fluorine at the C4 position is not merely structural; it profoundly alters the electronic landscape of the pyrazole ring.
-
pKa Modulation: The high electronegativity of fluorine (
) pulls electron density from the ring, lowering the pKa of the pyrazole NH (making it more acidic) and significantly reducing the basicity of the pyridine-like nitrogen. This reduces non-specific binding to acidic protein residues. -
Metabolic Stability: The C4 position of pyrazoles is a primary site for cytochrome P450-mediated oxidation. Fluorine blocks this "soft spot," extending the in vivo half-life of drug candidates derived from this scaffold.
Cyclopropyl Conformation
The cyclopropyl group at C5 acts as a rigid hydrophobic module. Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformational space, often locking the molecule into a bioactive conformation that fits narrow hydrophobic pockets in enzymes (e.g., the ATP-binding gatekeeper region of kinases).
Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| cLogP | ~0.6 – 0.9 | Balanced lipophilicity for oral bioavailability. |
| TPSA | ~49 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (NH, OH) | Key interaction points for receptor binding. |
| H-Bond Acceptors | 2 (N, O) |
Synthetic Pathways[5][6]
The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol presents a challenge due to the difficulty of regioselective fluorination. The most robust industrial route involves early-stage fluorination of a diketone precursor, followed by cyclization and reduction.
Primary Synthetic Route (The "Fluorinated Diketone" Strategy)
This protocol ensures the fluorine is installed before the heterocyclic ring is formed, avoiding the poor selectivity of direct pyrazole fluorination.
Figure 1: Step-wise synthesis from commercially available precursors. The critical step is the electrophilic fluorination of the 1,3-dicarbonyl intermediate.
Detailed Experimental Protocol
Step 1: Claisen Condensation
Reagents: Cyclopropyl methyl ketone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq). Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol under N₂.
-
Add cyclopropyl methyl ketone and diethyl oxalate dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Acidify with 1N HCl and extract with ethyl acetate to yield Ethyl 4-cyclopropyl-2,4-dioxobutanoate .
Step 2: Electrophilic Fluorination (Critical Step)
Reagents: Diketoester from Step 1, Selectfluor (1.1 eq), MeCN. Procedure:
-
Dissolve the diketoester in acetonitrile.[1]
-
Add Selectfluor portion-wise at room temperature. The reaction is exothermic; maintain temp <30°C.
-
Stir for 4–6 hours. Monitor by ¹⁹F NMR (disappearance of Selectfluor peak, appearance of C-F signal ~ -180 ppm).
-
Aqueous workup yields Ethyl 2-fluoro-4-cyclopropyl-2,4-dioxobutanoate .
Step 3: Cyclization
Reagents: Fluorinated intermediate, Hydrazine hydrate (1.2 eq), Ethanol. Procedure:
-
Dissolve the fluorinated intermediate in ethanol.
-
Add hydrazine hydrate dropwise at 0°C (to control exotherm).
-
Reflux for 2 hours.
-
Concentrate and recrystallize to obtain Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate .
Step 4: Reduction to Alcohol
Reagents: Pyrazole ester, LiAlH₄ (2.0 eq) or DIBAL-H, THF. Procedure:
-
Suspend LiAlH₄ in dry THF at 0°C.
-
Add the ester solution dropwise.[2]
-
Stir at 0°C to RT for 2 hours.
-
Quench via Fieser method (water, 15% NaOH, water).
-
Filter and concentrate to yield the final (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol .
Reactivity & Derivatization Strategies
The molecule contains three reactive centers: the alcohol , the pyrazole NH , and the pyrazole Nitrogen (N2) .
Tautomerism and N-Alkylation
The compound exists in tautomeric equilibrium. When performing N-alkylation (e.g., with alkyl halides), a mixture of regioisomers is common.
-
N1-Alkylation (Sterically Hindered): Adjacent to the cyclopropyl group.
-
N2-Alkylation (Less Hindered): Adjacent to the hydroxymethyl group.
-
Control Strategy: Use of bulky protecting groups on the alcohol or specific bases (Cs₂CO₃ vs NaH) can influence the N1/N2 ratio.
Alcohol Transformations
The primary alcohol is a versatile handle:
-
Oxidation: MnO₂ or Dess-Martin Periodinane converts it to the aldehyde , a precursor for reductive amination.
-
Halogenation: SOCl₂ or PBr₃ converts it to the alkyl halide , enabling SN2 coupling with amines or thiols.
Figure 2: Divergent synthesis opportunities from the alcohol intermediate.
Medicinal Chemistry Applications
This specific intermediate is a bioisostere for phenyl-methanol or methyl-pyrazole moieties. It is specifically used to:
-
Increase Potency: The fluorine atom can engage in multipolar interactions with protein backbone carbonyls.
-
Improve Selectivity: The cyclopropyl group fills hydrophobic pockets (e.g., the "selectivity pocket" in kinases) more efficiently than a methyl or ethyl group.
-
Lower Clearance: Blocking the C4 position prevents metabolic oxidation, a common failure mode for pyrazole drugs.
Relevant Drug Classes:
-
JAK Inhibitors: Pyrazole cores are ubiquitous in Janus Kinase inhibitors.
-
5-HT2A Antagonists: Used in neuropsychiatric drug discovery.
References
-
Synthesis of Fluorinated Pyrazoles: F. G. Adrio, et al. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein J. Org.[3] Chem. 2011 , 7, 1048–1054.[3] Link
-
Medicinal Utility of 4-Fluoropyrazoles: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. Link
-
Compound Catalog Data: CAS 2177257-47-3 Entry.[4][5] Fluorochem / BLDPharm Catalogs. Link
-
General Pyrazole Synthesis: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. Anti-Inflamm.[6][7] Anti-Allergy Agents Med. Chem. 2018 , 17(1), 32-38.[6] Link
Sources
- 1. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Ethyl 1-Benzylpyrazole-3-carboxylate | CAS#:174907-58-5 | Chemsrc [chemsrc.com]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
